

Application Notes: Measuring OX04529 Activity with a cAMP Assay

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Compound of Interest		
Compound Name:	OX04529	
Cat. No.:	B15609086	Get Quote

Introduction

OX04529 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84)[1]. GPR84 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[2][3]. Therefore, a cAMP assay is a crucial method for characterizing the pharmacological activity of **OX04529**. These application notes provide a comprehensive protocol for determining the potency and efficacy of **OX04529** using a competitive immunoassay, such as the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Principle of the Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels. [2][4] The assay is based on the competition between native cAMP produced by cells and a labeled cAMP conjugate (donor) for binding to a specific anti-cAMP antibody labeled with an acceptor[5]. When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP will displace the labeled cAMP from the antibody, leading to a decrease in the FRET signal. This inverse relationship allows for the quantification of cAMP levels in the cell lysate.

Data Presentation

The potency of **OX04529** is determined by its ability to inhibit the production of cAMP, typically stimulated by Forskolin (an activator of adenylyl cyclase). The half-maximal effective



concentration (EC50) is a key parameter to quantify this activity.

Compound	Target	Action	Assay Condition	EC50
OX04529	GPR84	Agonist	Inhibition of Forskolin- induced cAMP production	0.0185 nM[1]

Experimental Protocols

This protocol describes the measurement of **OX04529**-mediated inhibition of Forskolin-stimulated cAMP production in a cell line stably expressing human GPR84. A variety of commercially available cAMP assay kits can be used, including HTRF, FRET, and bioluminescent-based assays.[6][7]

Materials and Reagents

- Cells stably expressing human GPR84 (e.g., CHO-K1 or HEK293)
- Cell culture medium (e.g., Ham's F12)
- Phosphate-Buffered Saline (PBS)
- OX04529
- Forskolin (FSK)
- 3-isobutyl-1-methylxanthine (IBMX)
- cAMP assay kit (e.g., HTRF cAMP Gi Detection Kit)[5]
- White 384-well microplates
- HTRF-compatible plate reader

Experimental Procedure



· Cell Preparation:

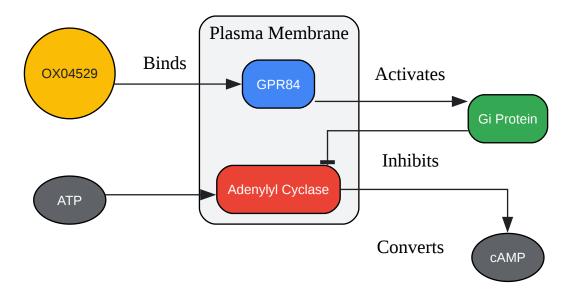
- Culture GPR84-expressing cells in the appropriate medium until they reach 80-90% confluency.
- On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., PBS with 1 mM IBMX) at a concentration of 300,000 cells/mL.[8]
- Dispense 5 μL of the cell suspension (1500 cells/well) into a 384-well plate.[8]
- Compound Preparation:
 - Prepare a stock solution of OX04529 in DMSO.
 - Perform serial dilutions of OX04529 in assay buffer to create a 10-point dose-response curve.
- Assay Protocol:
 - Add 2.5 μL of the diluted OX04529 to the wells containing the cells.
 - Briefly incubate the plate at room temperature.
 - Prepare a solution of Forskolin in assay buffer. The final concentration of Forskolin should be at its EC80 (the concentration that gives 80% of the maximal cAMP response), which needs to be determined in a separate experiment.
 - Add 2.5 μL of the Forskolin solution to the wells.
 - Incubate the plate for 30 minutes to 1 hour at room temperature.[8][9][10]
- cAMP Detection:
 - Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents.
 - Add 5 μL of the cAMP-d2 reagent (or equivalent donor) diluted in lysis buffer to each well.



- Add 5 μL of the anti-cAMP Cryptate reagent (or equivalent acceptor) to each well.
- Incubate the plate for 1 hour at room temperature, protected from light.[8]
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
 - Calculate the ratio of the two fluorescence signals and normalize the data.
 - Plot the normalized data against the logarithm of the OX04529 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of OX04529

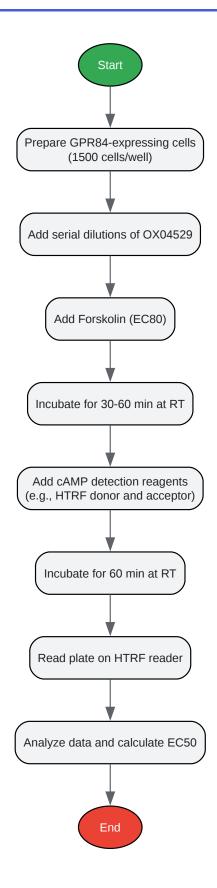


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Caption: Signaling pathway of **OX04529** via the GPR84 receptor.

Experimental Workflow for cAMP Assay





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Caption: Experimental workflow for the **OX04529** cAMP assay.



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